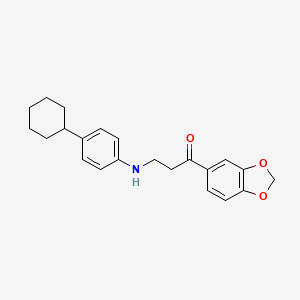

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

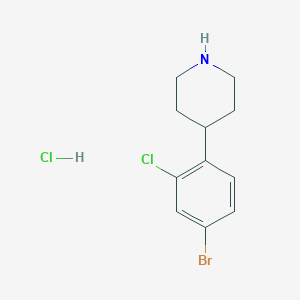

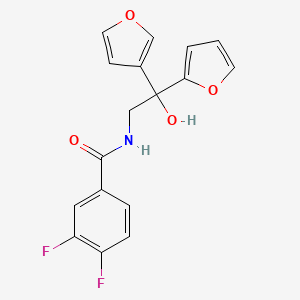

“(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide” is a complex organic compound. It contains a cyano group (-CN), a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), and an amide group (CONH2). The “2Z,4E” notation indicates the configuration of the double bonds in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bonds. The presence of the cyano, cyclopropyl, phenyl, and amide groups would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the functional groups present .Applications De Recherche Scientifique

Metabolic Products from Microorganisms Research on Streptomyces sp. has led to the discovery of phenylpentadienamides, closely related to the compound of interest, showcasing the potential of microbial metabolites in generating structurally complex and biologically significant compounds. These findings underscore the importance of natural products in drug discovery and development processes (Potterat et al., 1994).

Antioxidant and Corrosion Inhibition Potential Studies on analogues of phenylpenta-2,4-dienamides have revealed significant antioxidant properties and corrosion inhibition efficiency, highlighting the chemical's utility in protecting materials and its potential in developing antioxidant therapies (Momin et al., 2016).

Oxidative Cyclization and Synthesis of Derivatives Oxidative cyclization reactions involving compounds structurally related to (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide have been explored for the regio- and stereoselective synthesis of cyano-dihydrofuran carboxamides, demonstrating the compound's versatility as a precursor in organic synthesis (Burgaz et al., 2007).

Formation and Reactivity of Aminopenta-2,4-Dienals The chemistry of aminopenta-2,4-dienals, closely related to the target compound, has been explored for the construction of nitrogen heterocycles, highlighting the potential applications in synthesizing complex organic molecules and pharmaceuticals (Delpech, 2014).

Ab Initio Studies and Computational Insights Computational studies on substituted pentadienes offer insights into the effects of electron-donating and withdrawing substituents on reaction energetics and mechanisms, providing valuable information for the design and synthesis of new compounds with tailored properties (Saettel & Wiest, 2000).

Mécanisme D'action

Target of Action

NCGC00331101-01, also known as EN300-26575137, (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide, Z2865988862, and AB01325364-02, primarily targets the tumor suppressor gene p21 . The p21 protein plays a crucial role in regulating the cell cycle, thereby preventing rapid and uncontrolled cell division that is a hallmark of cancer .

Mode of Action

NCGC00331101-01 interacts with its target, the p21 gene, by activating it . This activation leads to an increase in the expression of the p21 protein, which then exerts its tumor-suppressive effects by inhibiting the proliferation of cancer cells .

Biochemical Pathways

The activation of the p21 gene by NCGC00331101-01 affects the cell cycle regulation pathway . By increasing the expression of the p21 protein, this compound effectively halts the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells . The downstream effects of this action include the induction of cell cycle arrest and apoptosis, leading to a decrease in tumor growth .

Pharmacokinetics

It is known that this compound is administered orally . The primary objective of ongoing clinical trials is to determine the maximum tolerated dose and recommended Phase 2 dose . The secondary objectives include evaluating the safety, pharmacokinetics, and pharmacodynamics of NCGC00331101-01 .

Result of Action

The activation of the p21 gene by NCGC00331101-01 results in significant tumor suppression in mouse orthotopic bladder cancer models . This is achieved through the induction of cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-11-13(15(18)17-14-9-10-14)8-4-7-12-5-2-1-3-6-12/h1-8,14H,9-10H2,(H,17,18)/b7-4+,13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOMGPOCYALQEE-XOHVCTMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)

![2-((2-Nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)benzo[d]oxazole](/img/structure/B2594450.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)

![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)